4-Chloro-N-[3-[(2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidin-5-yl)methoxy]phenyl]benzamide
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Overview
Description
4-Chloro-N-[3-({2-methyl-7-oxo-7H-[1,2]oxazolo[2,3-a]pyrimidin-5-yl}methoxy)phenyl]benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a chlorophenyl group and a methoxyphenyl group linked to an oxazolo[2,3-a]pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-({2-methyl-7-oxo-7H-[1,2]oxazolo[2,3-a]pyrimidin-5-yl}methoxy)phenyl]benzamide typically involves multiple steps:
Formation of the oxazolo[2,3-a]pyrimidine moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxazolo[2,3-a]pyrimidine ring.
Attachment of the methoxyphenyl group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the oxazolo[2,3-a]pyrimidine intermediate.
Formation of the benzamide core: The final step involves the coupling of the chlorophenyl group with the methoxyphenyl-oxazolo[2,3-a]pyrimidine intermediate to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[3-({2-methyl-7-oxo-7H-[1,2]oxazolo[2,3-a]pyrimidin-5-yl}methoxy)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups within the oxazolo[2,3-a]pyrimidine moiety, resulting in the formation of alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N-[3-({2-methyl-7-oxo-7H-[1,2]oxazolo[2,3-a]pyrimidin-5-yl}methoxy)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-({2-methyl-7-oxo-7H-[1,2]oxazolo[2,3-a]pyrimidin-5-yl}methoxy)phenyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-[3-({2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidin-5-yl}methoxy)phenyl]benzamide: A closely related compound with similar structural features.
3-Chloro-N-[4-methyl-3-({2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidin-5-yl}methoxy)phenyl]benzamide: Another similar compound with a different substitution pattern on the benzamide core.
Uniqueness
4-Chloro-N-[3-({2-methyl-7-oxo-7H-[1,2]oxazolo[2,3-a]pyrimidin-5-yl}methoxy)phenyl]benzamide is unique due to its specific substitution pattern and the presence of the oxazolo[2,3-a]pyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H16ClN3O4 |
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Molecular Weight |
409.8 g/mol |
IUPAC Name |
4-chloro-N-[3-[(2-methyl-7-oxo-[1,2]oxazolo[2,3-a]pyrimidin-5-yl)methoxy]phenyl]benzamide |
InChI |
InChI=1S/C21H16ClN3O4/c1-13-9-19-23-17(11-20(26)25(19)29-13)12-28-18-4-2-3-16(10-18)24-21(27)14-5-7-15(22)8-6-14/h2-11H,12H2,1H3,(H,24,27) |
InChI Key |
JMTUFIKNDTXHEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2O1)COC3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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